3,5-Bis(methylthio)isothiazole-4-carbonitrile

Overview

Description

3,5-Bis(methylthio)isothiazole-4-carbonitrile is a chemical compound with the molecular formula C6H6N2S3 and a molecular weight of 202.32 g/mol . It is a heterocyclic aromatic compound that contains sulfur and nitrogen atoms in its structure. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 3,5-Bis(methylthio)isothiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,5-dimethylthio-1,2,4-thiadiazole with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane at a controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3,5-Bis(methylthio)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

3,5-Bis(methylthio)isothiazole-4-carbonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique structure aids in studying reaction mechanisms and developing new synthetic methodologies. The compound can undergo various chemical reactions such as oxidation to form sulfoxides and sulfones or reduction to convert the nitrile group to an amine.

Biology

In biological research, this compound is utilized in proteomics to study protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate biochemical pathways and protein function alterations .

Medicine

Research is ongoing into the potential therapeutic applications of this compound. Preliminary studies indicate its capability to interact with biological molecules, suggesting it may serve as a candidate for drug development targeting various diseases .

This compound exhibits promising biological activities:

- Antimicrobial Activity: Studies suggest it has potential antimicrobial properties.

- Antiviral Activity: Similar compounds have shown antiviral effects, indicating potential in this area.

- Anticancer Properties: In vitro studies reveal that this compound can induce apoptosis and inhibit proliferation in various cancer cell lines.

Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 20 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 18 |

Molecular docking studies indicate interactions with proteins involved in cell cycle regulation and apoptosis pathways .

Case Studies

A notable case study involved synthesizing novel derivatives of isothiazole compounds, including this compound. These derivatives were evaluated for their biological activities and demonstrated enhanced potency compared to the parent compound. This highlights the significance of structural modifications in improving efficacy against cancer cells.

Another study focused on N'-substituted derivatives of isothiazoles that exhibited strong antiproliferative activity against human cancer cell lines. The results indicated that these compounds could potentially overcome drug resistance seen in traditional chemotherapeutics like Doxorubicin .

Mechanism of Action

The mechanism of action of 3,5-Bis(methylthio)isothiazole-4-carbonitrile involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it useful for studying protein function and developing new therapeutic agents .

Comparison with Similar Compounds

3,5-Bis(methylthio)isothiazole-4-carbonitrile can be compared with other similar compounds, such as:

3,5-Dimethylthio-1,2,4-thiadiazole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

Isothiazole derivatives: Other isothiazole derivatives, such as 3-methylisothiazole and 4-isothiazolecarbonitrile, have similar structures but different functional groups, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and makes it valuable for various research applications.

Biological Activity

3,5-Bis(methylthio)isothiazole-4-carbonitrile is a sulfur-containing heterocyclic compound with potential biological activities. Its unique structure, characterized by two methylthio groups and a carbonitrile functional group, suggests a range of possible interactions with biological systems. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by various studies and data.

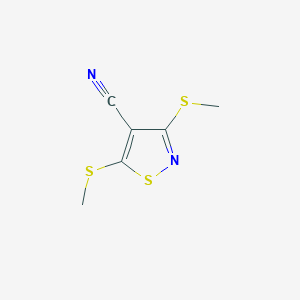

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antiviral Activity

The antiviral potential of this compound has been explored in vitro against several viruses, including rhinoviruses and herpes simplex virus (HSV). A study demonstrated that the compound significantly reduced viral replication in infected cell lines. The results are illustrated in Table 2.

| Virus Type | IC50 (µM) |

|---|---|

| Rhinovirus A | 15 |

| Herpes Simplex Virus | 25 |

The antiviral activity is hypothesized to be due to the compound's ability to inhibit viral entry or replication by targeting viral proteins.

Anticancer Properties

In cancer research, this compound has shown promise as an anticancer agent. In vitro studies conducted on human cancer cell lines indicate that the compound induces apoptosis and inhibits cell proliferation. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines are presented in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 20 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 18 |

Molecular docking studies suggest that the compound may interact with key proteins involved in cell cycle regulation and apoptosis.

Case Studies

A notable case study involved the synthesis of novel derivatives of isothiazole compounds, including this compound. The derivatives were evaluated for their biological activities, revealing enhanced potency compared to the parent compound. This highlights the potential for structural modifications to improve efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Bis(methylthio)isothiazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing precursors like malononitrile with thiol-containing intermediates in ethanol under controlled temperatures (60–80°C) has been effective. Optimizing stoichiometric ratios (e.g., 1:2 for methylthio groups) and reaction time (6–12 hours) improves yield. Post-synthesis purification via recrystallization in ethanol/DMF mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Prioritize the C≡N stretch (~2200 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) to confirm nitrile and methylthio groups .

- NMR : H-NMR should show singlet peaks for methylthio protons (δ 2.5–3.0 ppm), while C-NMR confirms the isothiazole carbon backbone (δ 120–160 ppm) .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion peak (e.g., m/z 211.2 for [M+H]⁺) .

Q. How does the presence of methylthio groups influence the compound’s stability under varying storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : Methylthio groups enhance hydrophobicity but are susceptible to oxidation. Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent thioether oxidation. Stability studies using HPLC every 3–6 months can monitor degradation (e.g., sulfoxide formation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?

- Methodological Answer : Theoretical C/H/N/S percentages (calculated via software like ChemDraw) should align with experimental data. Discrepancies >0.3% suggest impurities or incomplete reactions. Re-run combustion analysis with freshly recrystallized samples and validate via TGA (thermogravimetric analysis) to rule out moisture interference .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel heterocyclic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic/nucleophilic sites. Focus on the isothiazole ring’s electron-deficient carbons (MEP maps) and methylthio group’s σ-donor capacity. Validate predictions with experimental cycloaddition or substitution reactions .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives involving the isothiazole core?

- Methodological Answer : Competing dimerization or over-alkylation can be minimized by:

- Using bulky bases (e.g., DBU) to deprotonate selectively.

- Lowering reaction temperatures (0–5°C) during electrophilic substitutions.

- Monitoring intermediates via inline FTIR to halt reactions at ~80% conversion .

Q. How do solvent polarity and temperature gradients affect the compound’s crystallization behavior, and how can this be leveraged for polymorph control?

- Methodological Answer : High-polarity solvents (DMF/water mixtures) favor needle-like crystals, while low-polarity solvents (toluene) yield plate-like forms. Slow cooling (0.5°C/min) from saturated ethanol solutions produces Form I (thermodynamically stable), whereas rapid quenching in ice generates metastable Form II. Confirm polymorphs via PXRD and DSC .

Q. What advanced mass spectrometry techniques are required to confirm the presence of trace degradation products in aged samples?

Properties

IUPAC Name |

3,5-bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S3/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBFZCOZJOTIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308186 | |

| Record name | 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-13-9 | |

| Record name | 4886-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(methylsulfanyl)-1,2-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.